molecular formula C18H23ClN4O2S B2934817 N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride CAS No. 1331333-00-6

N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2934817
CAS No.: 1331333-00-6
M. Wt: 394.92
InChI Key: SQIMTPOCNIQAAJ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an isoxazole ring, a benzo[d]thiazole moiety, and a dimethylamino propyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzo[d]thiazole Moiety: This step involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzo[d]thiazole ring.

    Attachment of the Dimethylamino Propyl Group: The dimethylamino propyl group is introduced via nucleophilic substitution, where a suitable halide reacts with dimethylamine.

    Final Coupling and Hydrochloride Formation: The final coupling of the isoxazole and benzo[d]thiazole intermediates is achieved through amide bond formation, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different structural analogs.

    Substitution: The benzo[d]thiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to ring-opened derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoxazole and benzo[d]thiazole derivatives in various chemical reactions.

Biology

Biologically, N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as cancer therapy or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
  • N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
  • N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiourea

Uniqueness

Compared to similar compounds, N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S.ClH/c1-12-7-5-8-15-16(12)19-18(25-15)22(10-6-9-21(3)4)17(23)14-11-13(2)20-24-14;/h5,7-8,11H,6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIMTPOCNIQAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=NO3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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